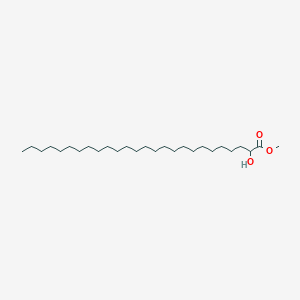

Methyl 2-hydroxyhexacosanoate

Description

Methyl 2-hydroxyhexacosanoate is a long-chain fatty acid methyl ester characterized by a hydroxyl group at the C-2 position and a 26-carbon backbone. Such compounds are often studied for their roles in biological systems, including plant cuticular waxes, insect pheromones, or microbial metabolites. Based on analogous methyl esters (e.g., sandaracopimaric acid methyl ester ), it can be inferred that its synthesis likely involves esterification of the corresponding hydroxy acid. Physical properties such as high molecular weight and hydrophobicity are expected due to its long alkyl chain.

Properties

CAS No. |

72741-91-4 |

|---|---|

Molecular Formula |

C27H54O3 |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

methyl 2-hydroxyhexacosanoate |

InChI |

InChI=1S/C27H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(28)27(29)30-2/h26,28H,3-25H2,1-2H3 |

InChI Key |

VMEMZIXQMDMKAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxyhexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

Hexacosanoic acid+MethanolAcid catalystMethyl 2-hydroxyhexacosanoate+Water

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxyhexacosanoate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxyhexacosanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Formation of 2-ketohexacosanoate or hexacosanoic acid.

Reduction: Formation of 2-hydroxyhexacosanol.

Substitution: Formation of 2-chlorohexacosanoate or 2-bromohexacosanoate.

Scientific Research Applications

Methyl 2-hydroxyhexacosanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of methyl 2-hydroxyhexacosanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct methyl esters, but key comparisons can be drawn using general properties and functional group behavior:

Table 1: Structural and Functional Comparison

* Hypothetical data inferred from structural analogs.

Key Differences

Chain Length and Hydrophobicity: Methyl 2-hydroxyhexacosanoate’s 26-carbon chain confers extreme hydrophobicity, unlike shorter analogs like methyl 2-hydroxyacetate (C3) . This property likely influences its biological roles, such as forming water-repellent layers in plant cuticles. In contrast, diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) have rigid cyclic structures, enhancing thermal stability .

Functional Group Reactivity: The C-2 hydroxyl group in Methyl 2-hydroxyhexacosanoate may participate in hydrogen bonding or glycosylation, similar to torulosic acid methyl ester . Methyl 2-hydroxyacetate, however, is more reactive due to its shorter chain, posing higher inhalation risks .

Safety and Handling: Long-chain esters like Methyl 2-hydroxyhexacosanoate are likely low-volatility solids, reducing inhalation hazards compared to volatile methyl 2-hydroxyacetate, which requires stringent PPE (face shields, gloves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.